molecular formula C35H39NO6 B2488377 Glucocorticoid receptor agonist-1 CAS No. 2166375-82-0

Glucocorticoid receptor agonist-1

Cat. No.: B2488377
CAS No.: 2166375-82-0
M. Wt: 569.698
InChI Key: MPEPSOPXQDGEHP-WWBNNTNKSA-N
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Description

Glucocorticoid receptor agonist-1 is a synthetic compound designed to mimic the effects of endogenous glucocorticoids. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. This compound binds to the glucocorticoid receptor, a type of nuclear receptor, and modulates the expression of various genes involved in inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor agonist-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of steroidal precursors, which are modified through a series of chemical reactions such as oxidation, reduction, and substitution . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Glucocorticoid receptor agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

Glucocorticoid receptor agonist-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Glucocorticoid receptor agonist-1 exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound also influences various signaling pathways, including the inhibition of pro-inflammatory transcription factors and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Uniqueness: Glucocorticoid receptor agonist-1 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor. This selectivity allows for targeted modulation of gene expression with potentially fewer side effects compared to other glucocorticoids. Additionally, its synthetic nature allows for structural modifications to enhance its therapeutic profile .

Properties

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEPSOPXQDGEHP-WWBNNTNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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